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Compound of Interest

Compound Name: Dpc 083

CAS No.: 214287-99-7

Cat. No.: B1667219

Get Quote

Current Status: Active Research Tool / Discontinued Clinical Candidate Compound Class:

Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Primary Target: HIV-1

Reverse Transcriptase (Wild Type & K103N Mutants)

Introduction: Understanding Your Reagent
Welcome to the technical support hub for DPC 083 (also referenced as BMS-561390). As a

Senior Application Scientist, I often see researchers encounter reproducibility issues with this

compound not because of operator error, but due to its specific physicochemical properties.

DPC 083 was engineered specifically to overcome the K103N resistance mutation common to

first-generation NNRTIs (like Efavirenz). However, its high lipophilicity and intense protein-

binding affinity introduce variables that can skew in vitro data if not tightly controlled. This guide

addresses the three most common support tickets we receive: solubility failures, unexpected

potency shifts, and resistance profiling mismatches.

Part 1: Troubleshooting Solubility & Formulation

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1667219#bc-rfq
https://www.benchchem.com/product/b1667219/docs?utm_src=pdf-body#technical-support-center-dpc-083-bms-561390-experimental-guide
https://www.benchchem.com/product/b1667219/docs?utm_src=pdf-body#technical-support-center-dpc-083-bms-561390-experimental-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667219?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Symptom: "My compound precipitates when added to the cell culture media," or "I see crystal

formation under the microscope at high concentrations."

Root Cause: DPC 083 is a highly lipophilic quinazolinone. It has poor aqueous solubility and

relies on carrier proteins or solvents to remain in solution. Adding a concentrated DMSO stock

directly to cold or serum-free media often causes "crashing out" (immediate precipitation).

Protocol: The "Step-Down" Dilution Method
Do not pipette pure DMSO stock directly into the final well. Use this intermediate step to ensure

colloidal stability.

Prepare Master Stock: Dissolve DPC 083 powder in 100% DMSO to create a 10 mM or 20

mM master stock. Vortex until completely clear.

Intermediate Dilution: Create a 100x working solution in culture media containing 10% FBS.

Why: The serum albumin in the FBS acts as a carrier protein, sequestering the lipophilic

drug and preventing precipitation.

Final Application: Add the intermediate solution to your cell plates.

Constraint: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity masking

viral inhibition.

Parameter Recommended Specification

Solvent 100% DMSO (Anhydrous)

Storage -20°C (Desiccated)

Max Aqueous Solubility < 10 µg/mL (without serum)

Visual Check
Inspect wells at 40x magnification 1 hour post-

dosing.

Part 2: Potency Shifts (The "Serum Effect")
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Symptom: "My EC50 for DPC 083 is 10-20x higher (less potent) than the literature values

reported for purified enzyme assays."

Root Cause:Protein Binding Shift. DPC 083 binds extensively (>99%) to human serum proteins

(albumin and alpha-1-acid glycoprotein). In cell-based assays containing 10% FBS or human

serum, the "free fraction" of the drug available to inhibit the virus is significantly lower than the

total concentration added.

Diagnostic Workflow: The Serum-Shift Assay
To validate if your results are accurate or an artifact, run parallel titration curves:

Condition A (Standard): RPMI-1640 + 10% FBS.

Condition B (Low Protein): RPMI-1640 + 2% FBS (or serum-free if cell line permits for short

duration).

Condition C (High Protein): RPMI-1640 + 50% Human Serum (physiological simulation).

Expected Result: You should observe a right-shift in the EC50 curve as protein concentration

increases.

Interpretation: If your EC50 in 50% serum is significantly higher than in 10% FBS, the

compound is behaving normally. Do not consider this a failure; it is a characteristic of the

molecule.

Part 3: Resistance Profiling (Genotype Mismatches)
Symptom: "DPC 083 is supposed to work against resistant HIV, but my K103N strain is

showing resistance."

Root Cause: While DPC 083 is potent against the single K103N mutation, it is not "resistance-

proof." It can fail against specific double mutations or complex patterns selected by previous

NNRTI pressure.

Resistance Decision Matrix
Use the table below to interpret your viral breakthrough data.
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Viral Genotype
DPC 083 Activity
(Expected)

Troubleshooting Action

Wild Type (WT) High Potency (< 5 nM)
If low potency, check solubility

(Part 1).

K103N (Single) High Potency (< 5 nM)

Target Profile. If inactive,

sequence virus to confirm no

secondary mutations.

Y181C Reduced Potency
DPC 083 loses some activity

here compared to K103N.

K103N + V106A Resistant
This double mutant confers

high-level cross-resistance.

K103N + Y188L Resistant

Common failure mode.[1]

Check if your strain has

Y188L.[1]

Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway when encountering unexpected EC50

data.
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Unexpected Result:
High EC50 / Low Potency

Step 1: Inspect Media
(Microscopy)

Crystals/Precipitate
Visible?

Issue: Solubility Limit
Action: Use Step-Down Dilution

Increase Serum Carrier

Yes

Step 2: Check Serum %
(Protein Binding)

No

Run Serum Shift Assay
(10% vs 50% Serum)

Issue: Protein Binding
Result is Valid.

Calculate Shift Index.

Large Shift

Step 3: Sequence Virus

No Shift

Identify Mutations

Issue: Double Mutant
(e.g., K103N + V106A)

DPC 083 Ineffective

Double Mutants

Result Validated
(Single K103N confirmed)

Single K103N

Click to download full resolution via product page
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Caption: Decision tree for isolating the cause of low potency in DPC 083 assays: distinguishing

between physical precipitation, protein binding artifacts, and biological resistance.

Mechanism of Action: Why K103N Matters
To understand why DPC 083 works where Efavirenz fails (and where it doesn't), we must

visualize the binding pocket.

HIV-1 Reverse Transcriptase
(Hydrophobic Pocket)

Conformational Lock
(Thumb Domain)

DPC 083
(Quinazolinone)

Allosteric BindingDPC 083 Flexibility
(Bypasses K103N)

Polymerization
HALTED

K103N Mutation
(Entry Blocker for Gen 1)

Blocks Efavirenz
Permits Entry

Click to download full resolution via product page

Caption: DPC 083 utilizes structural flexibility to bind the NNRTI pocket even in the presence of

the K103N mutation, which typically sterically hinders first-generation inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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